molecular formula C16H12N2O2 B232411 (3E)-3-(anilinomethylidene)-1H-quinoline-2,4-dione

(3E)-3-(anilinomethylidene)-1H-quinoline-2,4-dione

Cat. No. B232411
M. Wt: 264.28 g/mol
InChI Key: OPRCAIYSBBFTJE-JLHYYAGUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3E)-3-(anilinomethylidene)-1H-quinoline-2,4-dione, also known as AMQ, is a synthetic compound with potential biological activity. It belongs to the class of quinoline derivatives and has been studied for its potential applications in various fields of research.

Mechanism of Action

The mechanism of action of (3E)-3-(anilinomethylidene)-1H-quinoline-2,4-dione is not fully understood, but it is believed to involve the inhibition of certain enzymes and the disruption of cellular processes. It has been shown to induce apoptosis in cancer cells and to inhibit the growth of bacteria and viruses.
Biochemical and Physiological Effects:
(3E)-3-(anilinomethylidene)-1H-quinoline-2,4-dione has been shown to have a range of biochemical and physiological effects, including the inhibition of DNA synthesis, the induction of oxidative stress, and the modulation of immune responses. It has also been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

One advantage of using (3E)-3-(anilinomethylidene)-1H-quinoline-2,4-dione in lab experiments is its potential to exhibit a range of biological activities, making it a promising compound for further research. However, its limited solubility in water and potential toxicity at high concentrations are limitations that must be taken into consideration.

Future Directions

There are several future directions for research on (3E)-3-(anilinomethylidene)-1H-quinoline-2,4-dione, including the investigation of its potential as a therapeutic agent for various diseases, the development of more efficient synthesis methods, and the elucidation of its mechanism of action. Additionally, further studies on its toxicity and pharmacokinetics are needed to fully understand its potential as a drug candidate.
In conclusion, (3E)-3-(anilinomethylidene)-1H-quinoline-2,4-dione is a promising compound with potential applications in various fields of research. Its biological activities and mechanism of action make it a promising candidate for further investigation as a therapeutic agent. However, its limitations must be taken into consideration, and further research is needed to fully understand its potential.

Synthesis Methods

The synthesis of (3E)-3-(anilinomethylidene)-1H-quinoline-2,4-dione involves the condensation of 2-aminobenzaldehyde with 3-acetyl-4-hydroxyquinolin-2(1H)-one in the presence of a suitable catalyst. The reaction yields (3E)-3-(anilinomethylidene)-1H-quinoline-2,4-dione as a yellow solid with a melting point of 275-277°C.

Scientific Research Applications

(3E)-3-(anilinomethylidene)-1H-quinoline-2,4-dione has been studied extensively for its potential applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit a range of biological activities, including anticancer, antimicrobial, and antiviral effects.

properties

Product Name

(3E)-3-(anilinomethylidene)-1H-quinoline-2,4-dione

Molecular Formula

C16H12N2O2

Molecular Weight

264.28 g/mol

IUPAC Name

(3E)-3-(anilinomethylidene)-1H-quinoline-2,4-dione

InChI

InChI=1S/C16H12N2O2/c19-15-12-8-4-5-9-14(12)18-16(20)13(15)10-17-11-6-2-1-3-7-11/h1-10,17H,(H,18,20)/b13-10+

InChI Key

OPRCAIYSBBFTJE-JLHYYAGUSA-N

Isomeric SMILES

C1=CC=C(C=C1)N/C=C/2\C(=O)C3=CC=CC=C3NC2=O

SMILES

C1=CC=C(C=C1)NC=C2C(=O)C3=CC=CC=C3NC2=O

Canonical SMILES

C1=CC=C(C=C1)NC=C2C(=O)C3=CC=CC=C3NC2=O

Origin of Product

United States

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